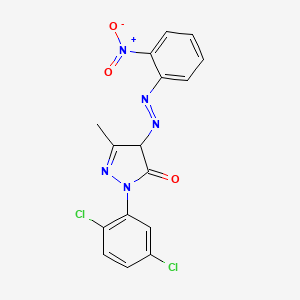
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichlorophenyl, methyl, nitrophenyl, and pyrazolinone groups, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 2,5-dichlorophenyl hydrazine, which is then reacted with methyl acetoacetate to form the pyrazolinone ring. The azo coupling reaction with o-nitroaniline results in the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of catalysts to enhance yield and purity.
化学反应分析
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using agents like sodium borohydride or lithium aluminum hydride, can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: The azo group allows for coupling reactions with phenols or amines, forming new azo compounds.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The presence of the azo and nitro groups plays a crucial role in its reactivity and interaction with biological molecules.
相似化合物的比较
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one can be compared with other similar compounds such as:
1-(2,5-Dichlorophenyl)-3-methyl-4-phenylazo-2-pyrazolin-5-one: Lacks the nitro group, resulting in different reactivity and applications.
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-aminophenyl)azo)-2-pyrazolin-5-one: Contains an amino group instead of a nitro group, affecting its chemical and biological properties.
1-(2,5-Dichlorophenyl)-3-methyl-4-((p-nitrophenyl)azo)-2-pyrazolin-5-one: The position of the nitro group is different, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
29330-49-2 |
|---|---|
分子式 |
C16H11Cl2N5O3 |
分子量 |
392.2 g/mol |
IUPAC 名称 |
2-(2,5-dichlorophenyl)-5-methyl-4-[(2-nitrophenyl)diazenyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H11Cl2N5O3/c1-9-15(20-19-12-4-2-3-5-13(12)23(25)26)16(24)22(21-9)14-8-10(17)6-7-11(14)18/h2-8,15H,1H3 |
InChI 键 |
GUOHODXWACDJHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2[N+](=O)[O-])C3=C(C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


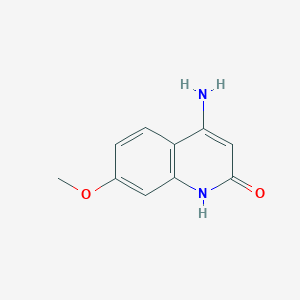
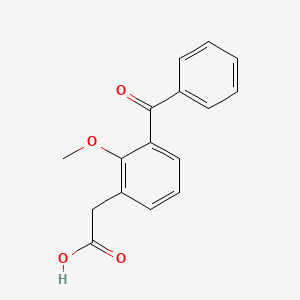
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)

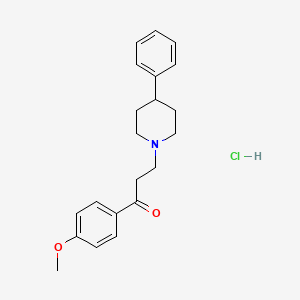
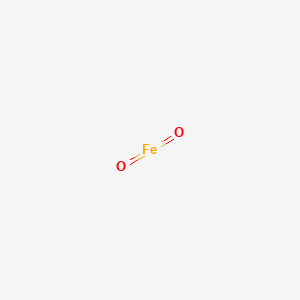
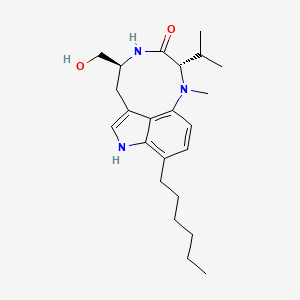

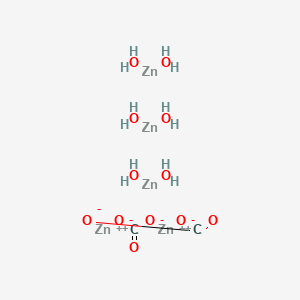
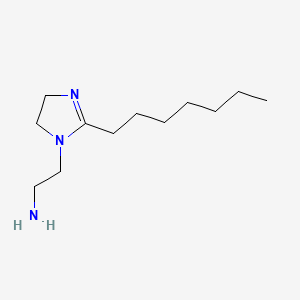
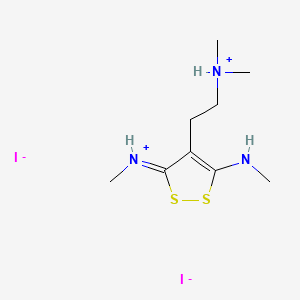
![tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione](/img/structure/B13745527.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)-](/img/structure/B13745531.png)
![disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate](/img/structure/B13745533.png)
